The compound 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine represents a structural class of heterocyclic compounds that have garnered interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a seven-membered azepine ring fused with a thieno group, which is believed to contribute to their biological activity. The research on derivatives of this compound has led to the discovery of various biological activities, including hypolipidemic effects and central nervous system (CNS) activity, as well as the potential for creating selective inhibitors for human neuronal nitric oxide synthase (nNOS) and antagonists for serotonin receptors1 2 3 4.
The mechanism of action of these compounds varies depending on the specific derivative and the biological target. For instance, derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine have been shown to exhibit hypolipidemic activity by suppressing the enzyme activity of ATP-dependent citrate lyase, sn-glycerol-3-phosphate acyl transferase, and phosphatidate phosphohydrolase, leading to a reduction in cholesterol and triglyceride content in rodents1. On the other hand, 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives have been designed as selective inhibitors of human neuronal NOS, with potential therapeutic applications demonstrated in an in vivo model of neuropathic pain3. Additionally, 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives have been identified as potent 5-HT(2A/2C) receptor antagonists with potential anxiolytic and antidepressant properties4.
The hypolipidemic activity of 6,7-dihydro-5H-dibenz[c,e]azepine derivatives has been demonstrated in rodents, where treatment with these agents resulted in a significant reduction of cholesterol, neutral lipid, and triglyceride content in the liver and lipoprotein fractions. This suggests potential applications in the treatment of hyperlipidemia and associated disorders1.
A series of 5,6,8,9-tetrahydro-4H, 7H-pyrrolo[1,2-a]cyclopenta[b]thieno[3,2-f][1,4]diazepines have been synthesized and studied for their CNS activity in mice. The results indicate that these compounds could have applications in CNS-related disorders, although the specific details of their pharmacological properties and potential therapeutic uses require further investigation2.
The novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been evaluated as selective inhibitors of human neuronal NOS. These inhibitors have shown promise in preclinical models of neuropathic pain, suggesting their potential use in pain management and other neurological conditions where nNOS plays a role3.
The 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives have been identified as potent 5-HT(2A/2C) receptor antagonists. One compound, in particular, has shown oral activity and potential as an anxiolytic and antidepressant agent, which could lead to new treatments for anxiety and depression4.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4